molecular formula C18H18F3N3O2S B11336434 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)propanamide

2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No.: B11336434
M. Wt: 397.4 g/mol
InChI Key: SPNGKHBTQIYUTO-UHFFFAOYSA-N
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Description

2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.

Preparation Methods

The synthesis of 2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the quinazolinone core, followed by the introduction of the sulfanyl group and the trifluoromethylphenyl moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the trifluoromethyl group.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. .

Scientific Research Applications

2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, leading to more potent and longer-lasting effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and trifluoromethyl-substituted molecules. Compared to these compounds, 2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE may exhibit unique properties due to the combination of the quinazolinone core and the trifluoromethyl group. This combination can result in enhanced biological activity and metabolic stability. Similar compounds include:

Properties

Molecular Formula

C18H18F3N3O2S

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C18H18F3N3O2S/c1-10(15(25)22-14-9-5-3-7-12(14)18(19,20)21)27-17-23-13-8-4-2-6-11(13)16(26)24-17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

SPNGKHBTQIYUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC3=C(CCCC3)C(=O)N2

Origin of Product

United States

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